molecular formula C8H5Cl2N3 B13697721 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

Cat. No.: B13697721
M. Wt: 214.05 g/mol
InChI Key: FMRFVRJBSXPUOU-UHFFFAOYSA-N
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Description

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine is a heterocyclic compound with the molecular formula C8H5Cl2N3. It is characterized by a pyrido[3,4-d]pyridazine core structure, which is a fused ring system containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of methyl 5-bromo-2-methoxyisonicotinate as a starting material. This compound undergoes several steps, including nucleophilic aromatic substitution (SNAr) reactions, to yield the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for efficiency and scalability. The process involves the preparation of key intermediates, such as 4-methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one, followed by further reactions to obtain this compound. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridazines, pyridazinones, and other heterocyclic compounds with potential biological activity .

Mechanism of Action

The mechanism of action of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its dichloro and methyl groups make it a versatile intermediate for further functionalization and derivatization .

Biological Activity

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridazine core with chlorine and methyl substituents at the 1 and 7 positions, respectively. The synthesis of this compound typically involves several chemical reactions aimed at introducing these substituents onto the pyridazine framework. The following table summarizes key steps in its synthesis:

StepReaction TypeDescription
1SubstitutionChlorination at position 1
2AlkylationMethylation at position 4
3CyclizationFormation of the pyridazine ring

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It is believed to inhibit specific enzymes that are crucial for microbial growth. For example, studies have shown its effectiveness against various bacterial strains by disrupting protein-protein interactions and inhibiting essential metabolic pathways in bacteria .

Anticancer Activity

The compound also shows promise as an anticancer agent. Its mechanism of action likely involves the induction of apoptosis in cancer cells through the inhibition of key enzymes involved in cell proliferation. Notably, it has been reported to interact with Flavin-Dependent Thymidylate Synthase (FDTS), a target present in certain pathogenic bacteria but absent in human pathogens . This selectivity makes it an attractive candidate for developing new antibacterial agents against multi-resistant pathogens.

The following table outlines the anticancer activity of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
NCI-H322 (Lung)15Induces apoptosis via caspase activation
A431 (Epidermal)10Inhibits cell cycle progression
T98G (Glioblastoma)20Disrupts mitochondrial function

Case Studies

Several studies have investigated the biological activities of this compound:

  • Antitumor Study : A study evaluated the antiproliferative effects of various derivatives of pyrido compounds, including this compound. Results indicated significant activity against multiple cancer cell lines with varying degrees of selectivity .
  • Mechanistic Insights : Another investigation focused on the binding interactions between this compound and FDTS. The study utilized molecular modeling to predict binding affinities and elucidated potential modifications to enhance its efficacy .

Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

1,7-dichloro-4-methylpyrido[3,4-d]pyridazine

InChI

InChI=1S/C8H5Cl2N3/c1-4-6-3-11-7(9)2-5(6)8(10)13-12-4/h2-3H,1H3

InChI Key

FMRFVRJBSXPUOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C2=CC(=NC=C12)Cl)Cl

Origin of Product

United States

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